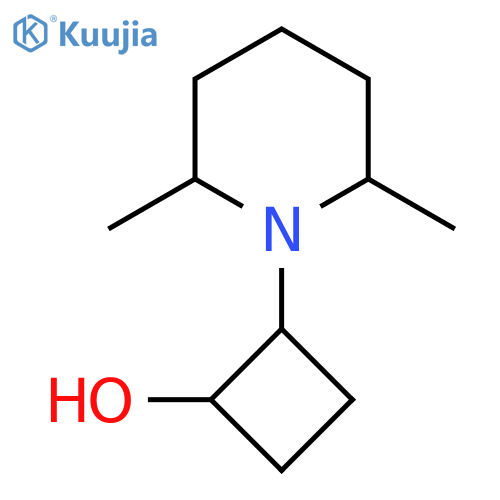Cas no 2137562-13-9 (2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol)

2137562-13-9 structure
商品名:2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol
2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2137562-13-9
- 2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol
- EN300-843077
- 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol
-
- インチ: 1S/C11H21NO/c1-8-4-3-5-9(2)12(8)10-6-7-11(10)13/h8-11,13H,3-7H2,1-2H3
- InChIKey: YZPLHMBKTIIUAZ-UHFFFAOYSA-N
- ほほえんだ: OC1CCC1N1C(C)CCCC1C
計算された属性
- せいみつぶんしりょう: 183.162314293g/mol
- どういたいしつりょう: 183.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-843077-2.5g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 95% | 2.5g |
$2576.0 | 2024-05-21 | |
| Enamine | EN300-843077-0.05g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 95% | 0.05g |
$1104.0 | 2024-05-21 | |
| Enamine | EN300-843077-1.0g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 95% | 1.0g |
$1315.0 | 2024-05-21 | |
| Enamine | EN300-843077-5g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 5g |
$3812.0 | 2023-09-02 | ||
| Enamine | EN300-843077-0.1g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 95% | 0.1g |
$1157.0 | 2024-05-21 | |
| Enamine | EN300-843077-10g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 10g |
$5652.0 | 2023-09-02 | ||
| Enamine | EN300-843077-10.0g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 95% | 10.0g |
$5652.0 | 2024-05-21 | |
| Enamine | EN300-843077-5.0g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 95% | 5.0g |
$3812.0 | 2024-05-21 | |
| Enamine | EN300-843077-0.25g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 95% | 0.25g |
$1209.0 | 2024-05-21 | |
| Enamine | EN300-843077-0.5g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 95% | 0.5g |
$1262.0 | 2024-05-21 |
2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol 関連文献
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
2137562-13-9 (2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol) 関連製品
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
